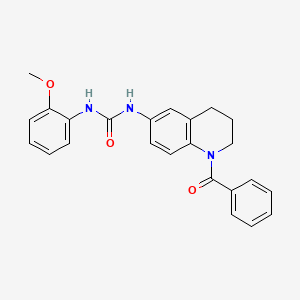

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea

Description

Properties

IUPAC Name |

1-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-(2-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3/c1-30-22-12-6-5-11-20(22)26-24(29)25-19-13-14-21-18(16-19)10-7-15-27(21)23(28)17-8-3-2-4-9-17/h2-6,8-9,11-14,16H,7,10,15H2,1H3,(H2,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCGKGCAFHMVAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural Comparison

| Compound | Core Structure | Key Functional Groups | Substituents |

|---|---|---|---|

| Target Compound | Tetrahydroquinoline | Urea, Benzoyl, 2-Methoxyphenyl | None specified in evidence |

| HBK14 | Piperazine | Phenoxy-ethoxyethyl, 2-Methoxyphenyl | 2,6-Dimethylphenoxy |

| HBK15 | Piperazine | Phenoxy-ethoxyethyl, 2-Methoxyphenyl | 2-Chloro-6-methylphenoxy |

| HBK16–HBK19 | Piperazine | Phenoxy-propyl, 2-Methoxyphenyl | Varied chloro/methyl/trimethyl |

Physicochemical and Pharmacological Implications

- Lipophilicity : The HBK compounds’ chloro and methyl substituents increase lipophilicity, possibly enhancing blood-brain barrier penetration relative to the target’s polar urea group .

- Crystallographic Stability : The target’s hydrogen-bonding network may lead to distinct crystal packing (e.g., dimeric motifs) versus the HBK series, which may rely on van der Waals interactions from aromatic substituents .

Research Tools and Methodologies

- Structure Determination : The target compound’s structure likely used direct methods (e.g., SIR97) for phase solution and SHELXL for refinement, ensuring high precision in bond-length/angle metrics .

- Hydrogen-Bond Analysis : Graph-set analysis (e.g., Etter’s R²₂(8) motifs) could elucidate the urea group’s role in stabilizing the crystal lattice .

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea to achieve high yield and purity?

Methodological Answer: Synthesis optimization requires careful control of reaction parameters:

- Temperature and Time: Lower temperatures (e.g., 0–25°C) and extended reaction durations (12–24 hrs) improve yield by minimizing side reactions .

- Catalysts and Bases: Use of sodium hydride (NaH) or triethylamine (TEA) facilitates nucleophilic substitution or urea bond formation .

- Purification: Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC ensures high purity (>95%) .

- Characterization: Confirm structural integrity via H/C NMR (e.g., urea NH peaks at δ 8.5–9.5 ppm) and HRMS .

Q. Which spectroscopic techniques are critical for characterizing the structural and electronic properties of this compound?

Methodological Answer: A multi-technique approach is essential:

- NMR Spectroscopy: Identifies substituent positions (e.g., benzoyl protons at δ 7.5–8.0 ppm) and confirms urea linkage .

- IR Spectroscopy: Detects carbonyl stretches (C=O at ~1650–1700 cm) and NH vibrations (~3300 cm) .

- Mass Spectrometry: HRMS confirms molecular weight (e.g., calculated for CHNO: 401.17 g/mol) .

- X-ray Crystallography (if feasible): Resolves 3D conformation and hydrogen-bonding patterns in the solid state .

Q. How should researchers design initial biological screening assays to evaluate this compound’s activity?

Methodological Answer: Prioritize target-specific assays based on structural analogs:

- Kinase Inhibition: Screen against kinases (e.g., RET, EGFR) using fluorescence polarization or ADP-Glo assays .

- Cellular Viability: Use MTT or CellTiter-Glo in cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Neurotransmitter Receptor Binding: Radioligand displacement assays for serotonin/dopamine receptors .

- Positive/Negative Controls: Include reference inhibitors (e.g., imatinib for kinases) to validate assay conditions .

Advanced Research Questions

Q. What strategies can resolve discrepancies between in vitro potency and in vivo efficacy of this compound in neurological disease models?

Methodological Answer: Address pharmacokinetic/pharmacodynamic (PK/PD) gaps:

- Metabolic Stability: Perform microsomal assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., demethylation of methoxyphenyl) .

- Blood-Brain Barrier (BBB) Penetration: Use MDCK-MDR1 monolayers or in situ perfusion models to assess passive/active transport .

- Prodrug Design: Modify polar groups (e.g., esterification of benzoyl) to enhance bioavailability .

- In Vivo Validation: Utilize transgenic rodent models (e.g., Alzheimer’s or Parkinson’s) with behavioral and biomarker endpoints .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for cancer therapy?

Methodological Answer: Systematic SAR analysis involves:

-

Substituent Variation:

Position Modification Impact on Activity Benzoyl (R1) Replace with acetyl Reduced kinase affinity Methoxyphenyl (R2) Fluorine substitution Enhanced metabolic stability Tetrahydroquinoline Introduce methyl groups Improved BBB penetration -

Computational Modeling: Docking simulations (e.g., AutoDock Vina) predict binding modes to RET kinase or tubulin .

-

In Vivo Toxicity: Assess hepatotoxicity (ALT/AST levels) and cardiotoxicity (hERG inhibition) early in optimization .

Q. What experimental approaches can elucidate the compound’s mechanism of action when conflicting data arise from transcriptomic and proteomic analyses?

Methodological Answer: Integrate multi-omics and functional assays:

- Pathway Enrichment Analysis: Use tools like DAVID or GSEA to identify dysregulated pathways (e.g., apoptosis, MAPK) .

- CRISPR-Cas9 Knockout: Validate target genes (e.g., BCL2, CASP3) in isogenic cell lines .

- Thermal Proteome Profiling (TPP): Detect target engagement by monitoring protein thermal stability shifts .

- Kinobeads/Pulldown Assays: Identify direct binding partners using biotinylated probes .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported IC50_{50}50 values across different cell lines or assay conditions?

Methodological Answer: Standardize variables and validate systematically:

- Assay Conditions: Control for serum concentration (e.g., 10% FBS vs. serum-free), incubation time (48 vs. 72 hrs), and cell density .

- Batch Effects: Use same compound batch and cell passage number.

- Orthogonal Assays: Confirm activity via Western blot (e.g., phospho-ERK reduction) or apoptosis markers (Annexin V) .

- Data Normalization: Include plate-wise controls (DMSO, reference inhibitors) to correct for inter-experimental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.